ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
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Description
Ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H22N4O6S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.12600561 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS Number: 1021224-24-7) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H22N4O6S |
Molecular Weight | 422.5 g/mol |
Structure | Chemical Structure |
Research indicates that compounds with a piperazine moiety, such as this compound, often interact with various neurotransmitter receptors. Specifically, piperazine derivatives have been shown to exhibit activity against human acetylcholinesterase (AChE), which is crucial in the regulation of neurotransmission and has implications for neurodegenerative diseases like Alzheimer's disease .
Antioxidant Activity
In related studies, piperazine derivatives have demonstrated antioxidant properties. For instance, compounds similar to this compound were evaluated for their ability to scavenge free radicals in vitro. This property is significant for potential therapeutic applications in oxidative stress-related conditions .
Analgesic Effects
Another critical area of investigation is the analgesic potential of this compound. Studies have suggested that piperazine derivatives can modulate pain pathways, potentially through inhibition of fatty acid amide hydrolase (FAAH), which increases levels of endocannabinoids known to alleviate pain . this compound may exhibit similar effects, warranting further exploration.
Case Studies and Research Findings
- Study on AChE Inhibition : A study demonstrated that specific piperazine derivatives could inhibit AChE effectively. The binding affinity and selectivity for AChE suggest potential use in treating cognitive decline associated with Alzheimer’s disease .
- Behavioral Tests : In behavioral assays, related piperazine compounds showed anxiolytic-like effects in animal models. This suggests that this compound may also possess anxiolytic properties worth investigating further .
- Antimicrobial Activity : High-throughput screening against Mycobacterium tuberculosis and Staphylococcus aureus identified amide inhibitors similar to this compound, suggesting a potential role in antimicrobial therapy .
Properties
IUPAC Name |
ethyl 4-[4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-27-18(24)21-8-10-22(11-9-21)29(25,26)15-6-4-14(5-7-15)17(23)19-16-12-13(2)20-28-16/h4-7,12H,3,8-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHBLEOHMHGXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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